molecular formula C11H20KNO11S3 B091168 potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate CAS No. 15592-34-4

potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

Cat. No. B091168
CAS RN: 15592-34-4
M. Wt: 461.6 g/mol
InChI Key: PJZYNAFZGIIKQD-CCDWZUBDSA-M
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Description

The provided papers discuss various potassium sulfate derivatives and their chemical properties, synthesis, and molecular structures. These compounds are of interest due to their potential applications in organic synthesis and material science.

Synthesis Analysis

In the first paper, potassium hydrogen sulfate is used as a catalyst for the one-pot synthesis of pyranobenzopyrans, furanobenzopyrans, and tetrahydroquinolines derivatives. The process involves a three-component coupling of aldehydes, anilines, and electron-rich dienophiles. The reaction mechanism likely involves the formation of an o-quinonemethide intermediate, which then undergoes cycloaddition with enol ethers to form chromanes .

Molecular Structure Analysis

The second paper describes the molecular structure of potassium (4-methyl-2-oxo-2H-chromen-7-yl)oxy sulfate. In this compound, the sulfate sulfur atom is in the same plane as the rest of the anion, which is an uncommon geometry. The structure is stabilized by a combination of intra- and intermolecular interactions, including a bifurcated three-centered C—H⋯O interaction and π–π stacking interactions. These interactions lead to the formation of R45(24) rings and folded layers within the crystal structure .

Chemical Reactions Analysis

The third paper does not directly discuss chemical reactions but provides insight into the reaction product of dehydro-l-ascorbic acid with potassium hydrogen sulfite. The resulting compound, potassium (1R,4R,5S,8S)-4,5,8-trihydroxy-3-oxo-2,6-dioxabicyclo[3.3.0]octane-4-sulfonate dihydrate, features a potassium ion coordinated by eight oxygen atoms from hydroxy or sulfonate groups. The sulfonate group is bonded to a carbon atom next to the lactone carbonyl group, forming a bicyclic system with two fused five-membered rings. The addition of the sulfur nucleophile occurs from the less hindered face of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these potassium sulfate derivatives are inferred from their molecular structures and synthesis processes. The crystal structure of the second compound is stabilized by various interactions, suggesting a robust lattice formation. The third compound's structure indicates a high degree of solvation and potential for forming hydrogen bonds, as evidenced by the coordination of potassium ions and water molecules in a three-dimensional network .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Potassium phenoxide reacts with specific sulfanyl compounds, leading to the formation of various nitro derivatives and quinolines. These reactions are significant in the synthesis of complex organic compounds (Máslankiewicz et al., 2005).

Agricultural Applications

  • Potassium sulfate, a compound related to the subject chemical, is utilized in the production of multicomponent fertilizers. These fertilizers are chloride-free, making them suitable for various agricultural purposes (Mientka et al., 2008).

Medical and Biological Synthesis

  • The synthesis of novel 3-formamido-3-acylamino-monobactams involves potassium salts of related chemical structures. These syntheses contribute to the development of new medical and biological compounds (Branch et al., 1989).

Fertilization and Soil Health

  • Potassium sulfate, which is structurally similar, is used as a fertilizer, especially for cotton under saline conditions. Its application results in improved yields, fiber quality, and soil potassium content (Yang et al., 2017).

Chemical Reactions and Synthesis

  • The use of potassium persulfate in chemical reactions, for instance, in the Elbs persulfate oxidation, is pivotal in the synthesis of hydroxypyrimidines, demonstrating its role in organic chemistry (Hurst, 1983).

properties

IUPAC Name

potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO10S3.K/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11;/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20);/q;+1/p-1/b12-7-;/t6-,8-,9+,10-,11+,24?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZYNAFZGIIKQD-CCDWZUBDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20KNO10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

CAS RN

15592-34-4
Record name β-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfinyl)-N-(sulfooxy)butanimidate], monopotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate
Reactant of Route 2
Reactant of Route 2
potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate
Reactant of Route 3
Reactant of Route 3
potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate
Reactant of Route 4
potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate
Reactant of Route 5
potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate
Reactant of Route 6
potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

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